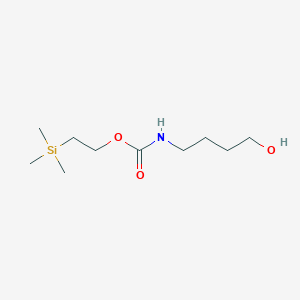
2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalytic Asymmetric Aminohydroxylation
2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate derivatives have been used in the field of asymmetric synthesis. Notably, N-chloro-N-sodio-2-trimethylsilyl ethyl carbamate has been utilized in osmium-catalyzed asymmetric aminohydroxylation of alkenes. This process yields enantiomerically enriched N-trimethylsilylethoxycarbonyl (TeoC) protected amino alcohols, which are important in the synthesis of chiral compounds (Reddy, Dress, & Sharpless, 1998).
Synthesis of Curvularin
Another significant application is in the synthesis of natural products like curvularin. 2-(Trimethylsilyl)ethyl esters have been used as a carboxyl protecting group in the synthesis of curvularin, a mould metabolite. This group can be selectively removed with fluoride ions, demonstrating its utility in complex organic synthesis (Gerlach, 1977).
Gas Chromatography
In analytical chemistry, derivatives of alkyl carbamates, including those with trimethylsilyl groups, have been analyzed using gas chromatography. This method is effective for determining the composition of complex mixtures and has applications in both research and industrial settings (Nery, 1969).
Preparation of Silycarbamates
Trimethylsilyl N-monoalkyl- and N, N-dialkyl-carbamates have been synthesized using trimethylchlorosilane. These compounds are used for silylation of alcohols, phenols, and carboxylic acids, highlighting their versatility in organic synthesis (Knausz, Meszticzky, Szakács, Csákvári, & Ujszászy, 1983).
Sulfhydryl Protective Groups
2-(Trimethylsilyl)ethyl sulfides can be converted into synthetically versatile thioesters. This application is important for sulfhydryl protective groups, which are stable under various organic synthesis conditions (Grundberg, Andergran, & Nilsson, 1999).
Polyamide Synthesis
The compound has been used in the synthesis of penta-N-protected polyamide derivatives. This highlights its role in the synthesis of complex organic molecules with multiple protecting groups, useful in pharmaceutical and materials science (Pak & Hesse, 1998).
Synthesis of [2.2]Paracyclophane
4-Hydroxy[2.2]paracyclophane has been converted to the carbamate derivative using trimethylsilyl groups. This process is part of a larger synthetic route, illustrating the compound's utility in the creation of specialized organic molecules (Hopf & Barrett, 1995).
Propiedades
IUPAC Name |
2-trimethylsilylethyl N-(4-hydroxybutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO3Si/c1-15(2,3)9-8-14-10(13)11-6-4-5-7-12/h12H,4-9H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUMJJOXSHAXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







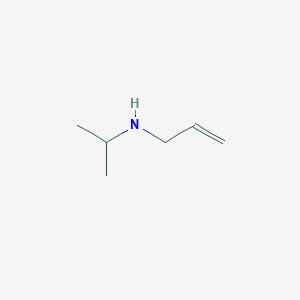

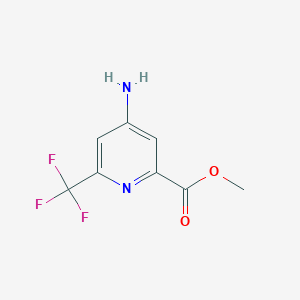
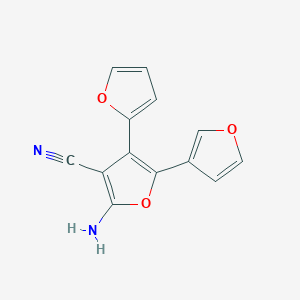
![Methyl 2-[(cyclopentene-1-YL)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B3131251.png)
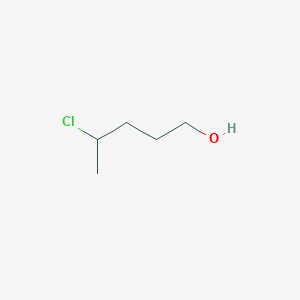
![Methyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B3131259.png)
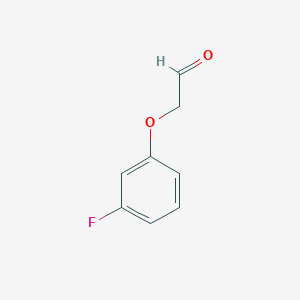
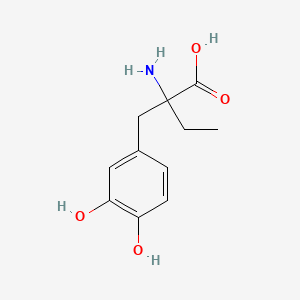
![2-(4-Bromophenyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3131290.png)